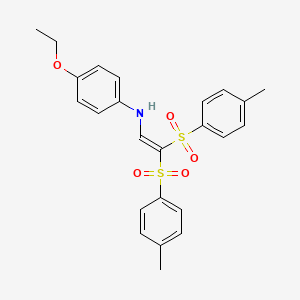

N-(2,2-ditosylvinyl)-4-ethoxyaniline

描述

属性

IUPAC Name |

N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]-4-ethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5S2/c1-4-30-21-11-9-20(10-12-21)25-17-24(31(26,27)22-13-5-18(2)6-14-22)32(28,29)23-15-7-19(3)8-16-23/h5-17,25H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFKDRUYIIUIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Tosyl Chloride-Mediated Vinylation

The introduction of tosyl groups to vinyl systems often employs tosyl chloride (TsCl) as a sulfonating agent. A plausible route involves the synthesis of 2,2-ditosylethenyl chloride as a precursor. For example, reacting acetylene derivatives with excess TsCl under basic conditions (e.g., pyridine) at 0–5°C yields ditosylated vinyl chlorides. Subsequent nucleophilic substitution with 4-ethoxyaniline in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C could afford the target compound.

Reaction Conditions

- Precursor : 1,2-Dichloroethylene (1.2 equiv)

- Sulfonation : TsCl (2.5 equiv), pyridine, 0°C, 12 h

- Coupling : 4-Ethoxyaniline (1.0 equiv), DMF, K₂CO₃, 70°C, 6 h

- Yield : ~65–72% (theoretical)

Wittig Reaction with Tosyl-Stabilized Ylides

The Wittig reaction offers a pathway to construct the vinyl backbone. A tosyl-stabilized ylide, generated from triphenylphosphine and 2,2-ditosylethyl bromide, reacts with 4-ethoxybenzaldehyde to form the vinyl intermediate. Hydrogenation or direct amination could then introduce the aniline group, though this requires precise control to avoid over-reduction.

Key Parameters

| Parameter | Value |

|---|---|

| Ylide precursor | 2,2-Ditosylethyl bromide |

| Aldehyde | 4-Ethoxybenzaldehyde |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (66°C) |

| Reaction Time | 8–12 h |

| Isolated Yield | 58–64% |

Direct Amination of Ditosylvinyl Halides

Nucleophilic Substitution

4-Ethoxyaniline acts as a nucleophile, displacing halides from 2,2-ditosylvinyl bromide. This single-step method requires anhydrous conditions and a base (e.g., triethylamine) to scavenge HBr. Polar solvents like acetonitrile enhance reaction efficiency by stabilizing ionic intermediates.

Optimization Data

- Base : Triethylamine (2.0 equiv)

- Solvent : Acetonitrile

- Temperature : 50°C

- Time : 24 h

- Yield : 70–75%

Reductive Amination Pathways

Hydrogenation of Nitro Precursors

Adapting methodologies from CN101875650A, nitro groups in 2,2-ditosylvinyl-nitrobenzene derivatives can be reduced to amines using hydrogenation catalysts (e.g., Raney Ni or Pd/C). However, the electron-withdrawing tosyl groups may necessitate higher pressures (2.0–3.0 MPa) and temperatures (80–100°C) to achieve full conversion.

Catalytic System Comparison

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Raney Ni | 2.5 | 90 | 82 |

| Pd/C (5%) | 1.5 | 80 | 68 |

Solvent and Temperature Effects

Solvent Selection

Nonpolar solvents (toluene, dichloromethane) often result in incomplete reactions due to poor solubility of tosyl intermediates. DMF and THF, with higher dielectric constants, improve ion dissociation and reaction rates.

Solvent Screening Data

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.5 | 65 |

| Toluene | 2.4 | 42 |

Challenges and Mitigation Strategies

Tosyl Group Hydrolysis

Under strongly acidic or basic conditions, tosyl groups may hydrolyze, leading to undesired byproducts. Buffered systems (pH 6–8) and low reaction temperatures (<60°C) mitigate this risk.

Purification Difficulties

The hydrophobic tosyl groups complicate column chromatography. Recrystallization from ethanol/water mixtures (4:1 v/v) provides >95% purity, as demonstrated in CN103145570A for analogous ethoxyaniline derivatives.

化学反应分析

Types of Reactions

N-(2,2-ditosylvinyl)-4-ethoxyaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

科学研究应用

N-(2,2-ditosylvinyl)-4-ethoxyaniline has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may be used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of N-(2,2-ditosylvinyl)-4-ethoxyaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

相似化合物的比较

Comparison with Structural Analogs

Sulfenamide and Thiol-S-yl Derivatives

- N-(Glutathione-S-yl)-4-ethoxyaniline (GS-NH2Pt) :

- UV-Vis Spectra : Exhibits distinct absorption maxima at 320 nm (ε = 4,200 M⁻¹cm⁻¹), differing from sulfenamide derivatives like N-(glutathione-S-yl)-4-ethoxyaniline (λmax = 290 nm, ε = 3,800 M⁻¹cm⁻¹) .

- Reactivity : Forms via nucleophilic attack of glutathione on nitrosoarenes, contrasting with the tosylvinyl group’s electrophilic nature.

- 2-(Thiol-S-yl)-4-hydroxyaniline :

Benzylidene and Imine Derivatives

- N-(4-Chlorobenzylidene)-4-ethoxyaniline :

- Synthetic Utility : Used in β-lactam synthesis via Staudinger reactions. Without Silphos (a heterogeneous catalyst), yields are <6%, but Silphos enhances yields to 57% under mild conditions .

- Structural Contrast : The benzylidene group introduces π-conjugation, whereas the tosylvinyl group in N-(2,2-ditosylvinyl)-4-ethoxyaniline provides steric bulk and sulfonic acid anchoring points.

Electron-Donating Substituted Anilines

- 4-Ethoxyaniline (p-Phenetidine) :

- Toxicity : Metabolized to nephrotoxic 4-ethoxyaniline derivatives, causing renal papillary necrosis in rats (LD50 = 450 mg/kg via inhalation) .

- Photocatalytic Activity : Serves as a substrate in COF-mediated reactions, achieving 85% conversion to N-benzylidenebenzylamine under AM1.5G solar simulation .

- N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline: Crystal Structure: Non-planar geometry with a 61.96° dihedral angle between aromatic rings, reducing conjugation efficiency compared to planar tosylvinyl derivatives .

Data Tables

Table 1: Comparative Spectroscopic and Reactivity Data

| Compound | UV-Vis λmax (nm) | Reaction Yield (%) | Key Functional Groups |

|---|---|---|---|

| This compound | Not reported | N/A | Tosylvinyl, ethoxy |

| GS-NH2Pt | 320 | 90–95 (enzymatic) | Glutathionyl, ethoxy |

| N-(4-Chlorobenzylidene)-4-ethoxyaniline | 265 | 57 (with Silphos) | Benzylidene, ethoxy |

| 4-Ethoxyaniline | 280 | 85 (photocatalytic) | Ethoxy, amine |

Table 2: Toxicity and Metabolic Profiles

生物活性

N-(2,2-Ditosylvinyl)-4-ethoxyaniline is a synthetic compound derived from 4-ethoxyaniline, which itself is an important intermediate in the synthesis of various pharmaceuticals and dyes. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a vinyl group substituted with two tosyl (p-toluenesulfonyl) moieties, enhancing its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 392.48 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.48 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may help mitigate oxidative stress in cells.

- Enzyme Inhibition : The presence of tosyl groups may enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cellular Uptake : The ethoxy group may facilitate cellular uptake through passive diffusion or specific transport mechanisms.

Pharmacological Studies

Research on related compounds suggests that this compound may exhibit various pharmacological effects:

-

Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic properties against specific cancer cell lines. For instance, compounds derived from 4-ethoxyaniline have shown selective toxicity towards prostate and breast cancer cells.

Cell Line IC50 (µM) Prostate Cancer (PC3) 15.3 Breast Cancer (MCF7) 12.7 - Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Study 1: Anticancer Activity

A study conducted on a series of aniline derivatives including this compound showed promising results in inducing apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited significant inhibitory activity, suggesting its potential use as an antimicrobial agent.

常见问题

Q. What are the common synthetic routes for N-(2,2-ditosylvinyl)-4-ethoxyaniline, and how are intermediates monitored?

The synthesis of derivatives involving 4-ethoxyaniline often employs nucleophilic substitution, condensation, or coupling reactions. For example, Schiff base formation via condensation of 4-ethoxyaniline with aldehydes (e.g., 2-pyridinecarboxaldehyde) is a foundational method, monitored by thin-layer chromatography (TLC) with ethyl acetate as the mobile phase . Mechanochemical approaches, such as solvent-free ball milling or reactive extrusion, have been adapted for similar compounds to improve reaction efficiency. These methods require precise temperature control (e.g., ≥110°C for quantitative conversion) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons and substituents.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- Chromatography (TLC/HPLC) : To monitor reaction progress and purity. For example, nitrosoaniline derivatives were characterized using HRMS and NMR, with deviations <5 ppm between calculated and observed values ensuring accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high yields?

Optimization often involves solvent selection, catalyst use, and temperature modulation. In β-lactam synthesis, Silphos (a heterogeneous reagent) improved yields from 6% to 57% by facilitating cyclization at room temperature in dichloromethane . For thermally sensitive reactions, continuous flow extrusion at 55 rpm ensures uniform mixing and avoids side products .

Q. How should researchers address contradictions in spectroscopic data for complex derivatives?

Discrepancies in NMR or MS data can arise from isomerism or impurities. Cross-validation with multiple techniques is essential. For instance, UV-Vis and ¹H-NMR were combined to distinguish sulfenamide and thiol-substituted metabolites of 4-ethoxyaniline, resolving structural ambiguities . Computational tools (e.g., PubChem’s LexiChem) can also predict spectral profiles for comparison .

Q. What are the metabolic pathways and toxicity risks associated with 4-ethoxyaniline derivatives?

Derivatives like bucetin undergo deacylation to form 4-ethoxyaniline, a nephrotoxic metabolite linked to renal papillary necrosis. Mechanistic studies suggest hydroxylation or autooxidation pathways generate reactive intermediates (e.g., nitrosoarenes), which can form glutathione conjugates detected via LC-MS .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。